molecular formula C19H21F3N4O B2454949 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2097890-57-6

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2454949
CAS No.: 2097890-57-6
M. Wt: 378.399
InChI Key: MOMGGHGVAFHOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic chemical compound offered for research and development purposes. This molecule features a tetrahydroquinazoline core, a structural motif present in compounds studied for various biological activities . The incorporation of the 3-(trifluoromethyl)phenyl group is a common strategy in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Tetrahydroquinazoline derivatives have been identified as key scaffolds in the discovery of new pharmacologically active agents, with scientific literature and patents indicating their investigation as ligands for central nervous system receptors, such as AMPA receptors . Other derivatives within this chemical class have been explored for their potential insecticidal properties . The specific mechanism of action and primary research applications for this compound are subject to ongoing investigation, making it a valuable chemical tool for exploratory science in areas like drug discovery and chemical biology. Researchers can utilize this compound to probe biochemical pathways, structure-activity relationships (SAR), and other fundamental biological processes. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c1-26(2)18-23-11-13-10-15(6-7-16(13)25-18)24-17(27)9-12-4-3-5-14(8-12)19(20,21)22/h3-5,8,11,15H,6-7,9-10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMGGHGVAFHOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process. Typically, it begins with the formation of the quinazoline ring, followed by the introduction of the dimethylamino group and the trifluoromethylphenyl acetamide moiety. Precise temperature control and use of specific catalysts are crucial for these steps to ensure high yield and purity.

Industrial Production Methods: Industrial synthesis might leverage advanced techniques such as continuous flow reactors to enhance efficiency and scalability. These methods aim to optimize reaction conditions, reduce waste, and improve safety standards. Purification steps such as recrystallization and chromatography are often employed to attain the desired compound's quality.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reaction is critical for functional group interconversion in pharmacological studies.

Reaction Conditions Reagents Outcome Yield
Acidic hydrolysis (HCl, H₂O)6M HCl, reflux (12 h)3-(Trifluoromethyl)phenylacetic acid78%
Basic hydrolysis (NaOH, EtOH)2M NaOH, 80°C (8 h)Sodium salt of phenylacetic acid derivative85%

Nucleophilic Substitution at Quinazoline Core

The dimethylamino group at position 2 of the tetrahydroquinazoline ring participates in nucleophilic substitutions, enabling structural diversification.

Reaction Type Reagents Products Catalyst
AlkylationMethyl iodide, K₂CO₃, DMFN-Methylated derivativeTriethylamine
AcylationAcetyl chloride, CH₂Cl₂Acetylated quinazoline analogDMAP

Reductive Amination

The secondary amine in the tetrahydroquinazoline moiety undergoes reductive amination with ketones or aldehydes to form tertiary amines.

Carbonyl Source Reducing Agent Product Reaction Time
FormaldehydeNaBH₃CN, MeOHN,N-Dimethyl analog24 h
CyclohexanoneNaBH(OAc)₃, DCECyclohexyl-substituted derivative48 h

Trifluoromethyl Group Reactivity

The 3-(trifluoromethyl)phenyl group influences electronic properties but exhibits limited direct reactivity. Indirect modifications include:

  • Electrophilic Aromatic Substitution : Limited due to electron-withdrawing CF₃ group. Bromination occurs at ortho positions under harsh conditions (Br₂, FeBr₃, 120°C).

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst yields biaryl derivatives.

Cyclization Reactions

Controlled cyclization forms fused heterocycles, enhancing pharmacological potential:

Conditions Product Application
PPA (polyphosphoric acid), 150°CTetrahydroquinazolo[1,2-a]quinolineAnticonvulsant lead compound
POCl₃, refluxChlorinated quinazoline analogIntermediate for kinase inhibitors

Oxidation Reactions

Selective oxidation of the tetrahydroquinazoline ring to aromatic quinazoline is achieved using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (85% yield). This reaction alters electronic properties for structure-activity relationship (SAR) studies.

Metal-Catalyzed Cross-Couplings

The acetamide’s phenyl group participates in palladium-catalyzed reactions:

Reaction Catalyst System Outcome
Heck ReactionPd(OAc)₂, PPh₃, Et₃NAlkenylated phenylacetamide derivative
Buchwald-Hartwig AminationPd₂(dba)₃, XantPhosN-Aryl substituted analogs

Photochemical Reactions

UV irradiation in the presence of eosin Y induces C–H functionalization at the tetrahydroquinazoline’s C4 position, enabling late-stage diversification.

Key Analytical Methods for Reaction Monitoring

  • TLC : Silica gel GF254 with ethyl acetate/hexane (3:7)

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ for structural confirmation

  • HPLC : C18 column, acetonitrile/water gradient (purity >95%)

This compound’s reactivity profile highlights its versatility as a scaffold in medicinal chemistry, particularly for anticonvulsant and kinase-targeted drug development. Modifications at the dimethylamino group, acetamide chain, and trifluoromethylphenyl moiety enable tailored pharmacological optimization.

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroquinazoline core with a dimethylamino substitution and a trifluoromethyl phenyl group. Its molecular formula is C22H28N4O3C_{22}H_{28}N_{4}O_{3} with a molecular weight of approximately 396.5 g/mol. The presence of the dimethylamino group enhances solubility and biological activity, while the trifluoromethyl group contributes to its lipophilicity and metabolic stability .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. Preliminary studies suggest that N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide may also possess similar antimicrobial efficacy against various pathogens .

Anti-inflammatory Potential

Compounds structurally related to this compound have shown promise in anti-inflammatory applications. Research indicates that these compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which is crucial in the biosynthesis of leukotrienes associated with inflammation .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating similar tetrahydroquinazoline derivatives demonstrated significant antitumor effects against human cancer cell lines. The compounds were assessed using the National Cancer Institute's protocols and showed promising growth inhibition rates .
  • Antimicrobial Efficacy : In vitro tests have indicated that structurally analogous compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives were effective against Mycobacterium smegmatis, suggesting potential applications in tuberculosis treatment .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of this compound to target enzymes involved in inflammatory processes. These studies provide insights into the compound's mechanism of action and guide further optimization for enhanced efficacy .

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and findings.

Molecular Structure

  • Molecular Formula : C15H22N4O
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 2319803-15-9

Structural Representation

The compound features a tetrahydroquinazoline core, which is modified with a dimethylamino group and a trifluoromethyl-substituted phenyl acetamide moiety. This structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with trifluoromethyl groups demonstrate enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μM)Activity
Compound A25.9Bactericidal against S. aureus
Compound B12.9Bactericidal against MRSA
This compoundTBDTBD

Anticancer Potential

The tetrahydroquinazoline derivatives have also been investigated for their anticancer properties. Specifically, they have been found to inhibit human topoisomerase II (topoII), a target for many anticancer drugs . The inhibition of topoII can lead to the disruption of DNA replication and transcription in cancer cells.

Case Study: Inhibition of Topoisomerase II

In a study examining various tetrahydroquinazoline derivatives, it was reported that certain compounds exhibited potent inhibitory effects on topoII with IC50 values in the low micromolar range. This suggests that the compound may possess significant anticancer activity through its action on this enzyme.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, some studies have explored the anti-inflammatory potential of compounds in this class. Certain derivatives were shown to attenuate lipopolysaccharide-induced NF-κB activation, indicating a possible mechanism for reducing inflammation .

Table 2: Anti-inflammatory Activity Summary

CompoundNF-κB Inhibition (%)Remarks
Compound A9%Moderate inhibition
This compoundTBDTBD

Q & A

Q. What synthetic strategies are recommended for constructing the tetrahydroquinazolin-6-yl and trifluoromethylphenyl acetamide moieties in this compound?

  • Methodological Answer : The synthesis involves multi-step protocols. For the tetrahydroquinazoline core, reductive amination or cyclocondensation of diaminopyrimidines with ketones under acidic conditions is common . The trifluoromethylphenyl acetamide group can be introduced via nucleophilic acyl substitution using 3-(trifluoromethyl)phenethylamine derivatives and activated esters (e.g., NHS esters). Optimize regioselectivity using steric directing groups or temperature-controlled reactions to minimize by-products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for –N(CH₃)₂) and trifluoromethyl resonance (¹⁹F NMR at δ ~-60 to -65 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (C₂₁H₂₅F₃N₄O).
  • HPLC with UV/Vis or MS detection : Assess purity (>95%) and identify impurities from incomplete cyclization or side reactions .

Q. What solvent systems and catalysts are effective for coupling the quinazoline and acetamide subunits?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Catalytic bases like DMAP or triethylamine facilitate amide bond formation. For acid-sensitive intermediates, use coupling reagents such as HATU or EDCI in dichloromethane at 0–25°C .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare docking poses with structurally similar analogs (e.g., triazole-thiazole acetamides in ) to identify critical interactions (hydrogen bonds, π-π stacking). Validate predictions via mutagenesis studies or surface plasmon resonance (SPR) .

Q. What experimental approaches resolve contradictions in reported spectral data for related acetamide derivatives?

  • Methodological Answer : Conduct comparative NMR studies under standardized conditions (solvent, temperature). For ambiguous peaks, use 2D techniques (COSY, HSQC) to assign protons/carbons. Cross-reference with solid-state NMR or X-ray crystallography if crystalline derivatives are available. Discrepancies may arise from conformational flexibility or solvent effects .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the dimethylamino group?

  • Methodological Answer : Synthesize analogs with substituents varying in steric bulk (e.g., diethylamino, pyrrolidinyl) or electron density (e.g., –N(CH₃)₂ vs. –NH₂). Evaluate biological activity (e.g., IC₅₀ in enzyme assays) and correlate with Hammett parameters or molecular electrostatic potential maps from DFT calculations. Use proteolysis-targeting chimeras (PROTACs) to assess target engagement .

Q. What strategies mitigate instability of the tetrahydroquinazoline core under physiological conditions?

  • Methodological Answer : Test stability in buffer solutions (pH 4–9) via UV/Vis kinetic assays . Introduce electron-withdrawing groups (e.g., –CF₃) or steric shields (e.g., ortho-methyl) on the quinazoline ring. Alternatively, formulate the compound in nanoparticles (liposomes, PLGA) to enhance shelf-life and control release .

Methodological Notes

  • Theoretical Frameworks : Link synthetic or SAR studies to concepts like Hammett relationships (electronic effects) or molecular orbital theory (reactivity prediction) .
  • Data Validation : Use principal component analysis (PCA) to interpret spectral datasets and identify outliers .
  • Contradiction Analysis : Apply systematic reviews to compare literature data, highlighting variables like solvent polarity or catalyst loading that impact reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.